

# Chemical structure and properties of Gibberellin A110

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A110

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## An In-depth Technical Guide to Gibberellin A110

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gibberellin **A110** (**GA110**) is a naturally occurring C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development. First identified in Oil Palm (*Elaeis guineensis*) and Spinach (*Spinacia oleracea*), its structure has been elucidated as 2 $\beta$ -hydroxy-GA12[1][2]. As the 2 $\beta$ -hydroxylated form of Gibberellin A12 (GA12), the universal precursor to all other gibberellins in higher plants, **GA110** is positioned at a key metabolic crossroads. This guide provides a comprehensive overview of the chemical structure, properties, and putative biological role of Gibberellin **A110**, based on available scientific literature.

### Chemical Structure and Properties

Gibberellin **A110** is a tetracyclic diterpenoid carboxylic acid belonging to the C20-gibberellin 6-carboxylic acids class[1]. Its core structure is the ent-gibberellane skeleton.

### Chemical Structure

The systematic IUPAC name for Gibberellin **A110** is (1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylenetetraacyclo[10.2.1.0<sup>1,9</sup>.0<sup>3,8</sup>]pentadecane-2,4-dicarboxylic acid. The

key structural feature that distinguishes it from its immediate precursor, GA12, is the presence of a hydroxyl group at the 2 $\beta$  position.

## Physicochemical and Spectroscopic Data

Quantitative data for **GA110** is limited, with much of the detailed spectroscopic information contained within its primary identification paper. The identity of **GA110** was originally confirmed by comparing the gas chromatography-mass spectrometry (GC-MS) data of the trimethylsilyl (TMS) ether methyl ester derivative of the natural isolate with that of a chemically synthesized standard[1].

Property	Value	Source
Molecular Formula	C20H28O5	[2]
Average Molecular Weight	348.44 g/mol	[2]
Monoisotopic Molecular Weight	348.193674002 Da	
CAS Registry Number	202057-27-0	
Chemical Class	C20-Gibberellin 6-carboxylic acid	
Synonym	2 $\beta$ -hydroxy-GA12	[1]
SMILES	[H] [C@@]12CC[C@@H]3C[C@] 1(CC3=C)--INVALID-LINK-- [C@@]1([H])[C@@]2(C)C-- INVALID-LINK-- C[C@@]1(C)C(O)=O	
InChI Key	SFGDEUSMQMGAFH- MJPABCAUSA-N	

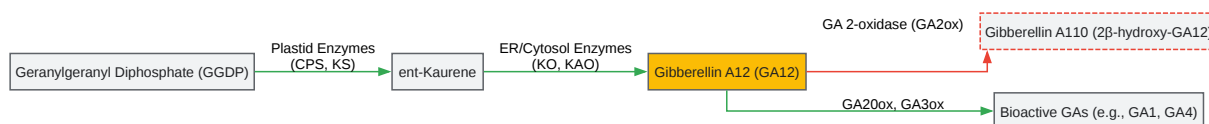
Note: Properties such as melting point, optical rotation, and detailed NMR data are not readily available in public databases and are presumed to be detailed in the primary literature[1].

## Biological Role and Mechanism of Action

### Position in the Gibberellin Biosynthetic Pathway

Gibberellins are synthesized from geranylgeranyl diphosphate (GGDP) through a multi-step pathway involving enzymes in the plastid, endoplasmic reticulum, and cytosol. The formation of GA12, a C20-gibberellin, is a central step, as it is the first compound with the characteristic gibberellin structure and serves as the substrate for two parallel pathways: the 13-hydroxylation pathway and the non-13-hydroxylation pathway, which lead to the various bioactive GAs.

Gibberellin **A110** is formed by the 2 $\beta$ -hydroxylation of GA12. This reaction is catalyzed by a class of enzymes known as GA 2-oxidases (GA2ox).



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**Fig. 1:** Simplified Gibberellin biosynthesis showing the formation of **GA110**.

### Inferred Biological Activity: A Deactivation Product

While direct bioassay data for **GA110** is not widely reported, its structure strongly suggests it is an inactive or deactivated form of gibberellin. In the GA metabolic pathway, 2 $\beta$ -hydroxylation is a primary mechanism for hormone deactivation. For instance, the highly bioactive GA1 and GA4 are deactivated by 2 $\beta$ -hydroxylation to the inactive GA8 and GA34, respectively. Therefore, it is highly probable that **GA110** (2 $\beta$ -hydroxy-GA12) represents the deactivation of the precursor GA12, preventing it from being converted into bioactive forms. This mechanism is a key part of the homeostatic regulation of active gibberellin levels within the plant.

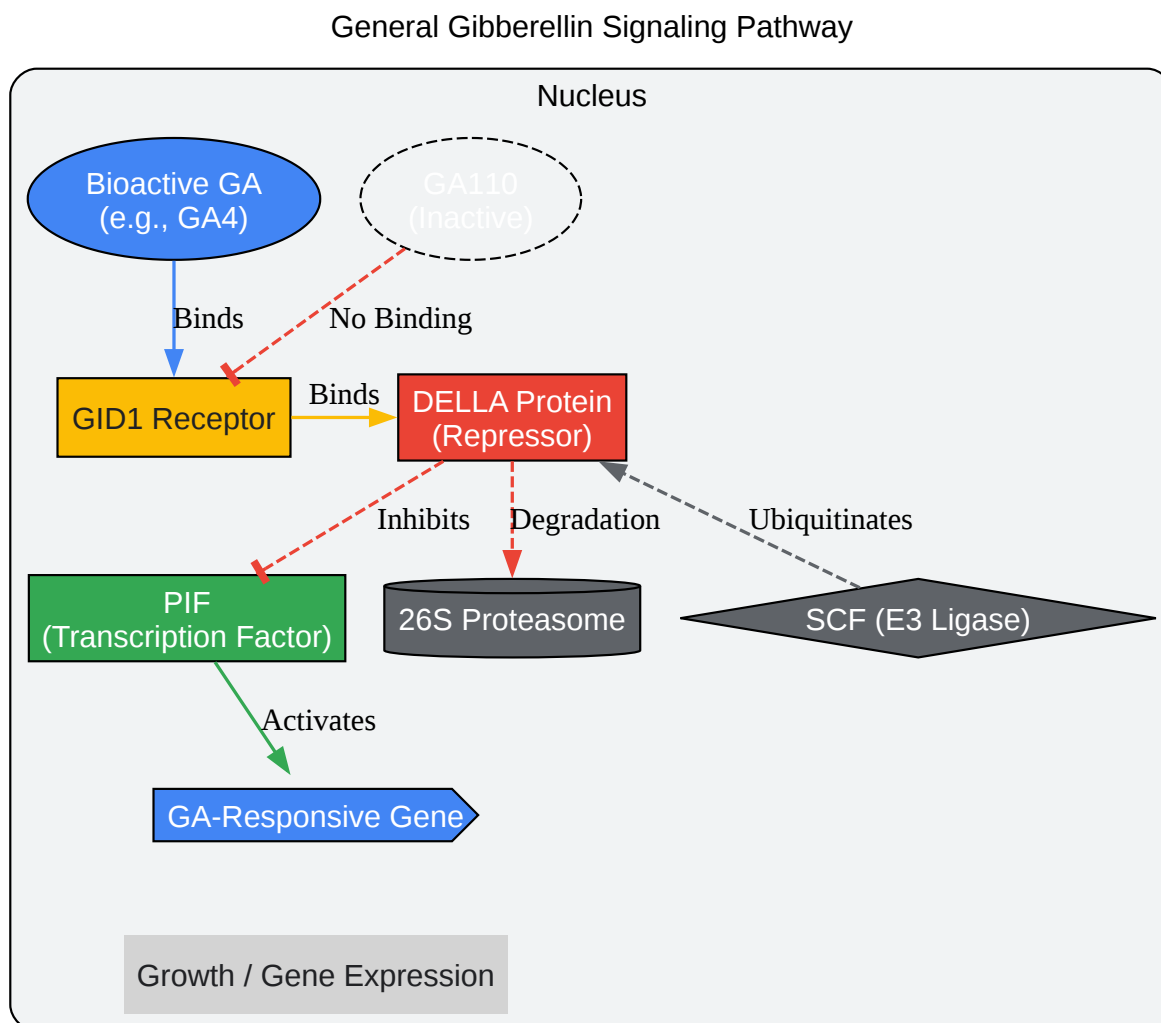
### The Gibberellin Signaling Pathway

The canonical gibberellin signaling pathway operates on a de-repression mechanism. In the absence of bioactive GA, DELLA proteins, which are nuclear-localized transcriptional

regulators, act as potent growth repressors by binding to and inhibiting transcription factors (like PIFs) required for GA-responsive gene expression.

When a bioactive GA (e.g., GA1, GA4) is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to bind to the DELLA protein. This new GA-GID1-DELLA complex is recognized by an F-box protein (e.g., SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The destruction of the DELLA repressor allows the previously inhibited transcription factors to become active, leading to the expression of GA-responsive genes and subsequent physiological effects like stem elongation and seed germination.

Given that **GA110** is likely an inactive metabolite, it is not expected to bind to the GID1 receptor with any significant affinity and therefore would not trigger the degradation of DELLA proteins or initiate the signaling cascade.



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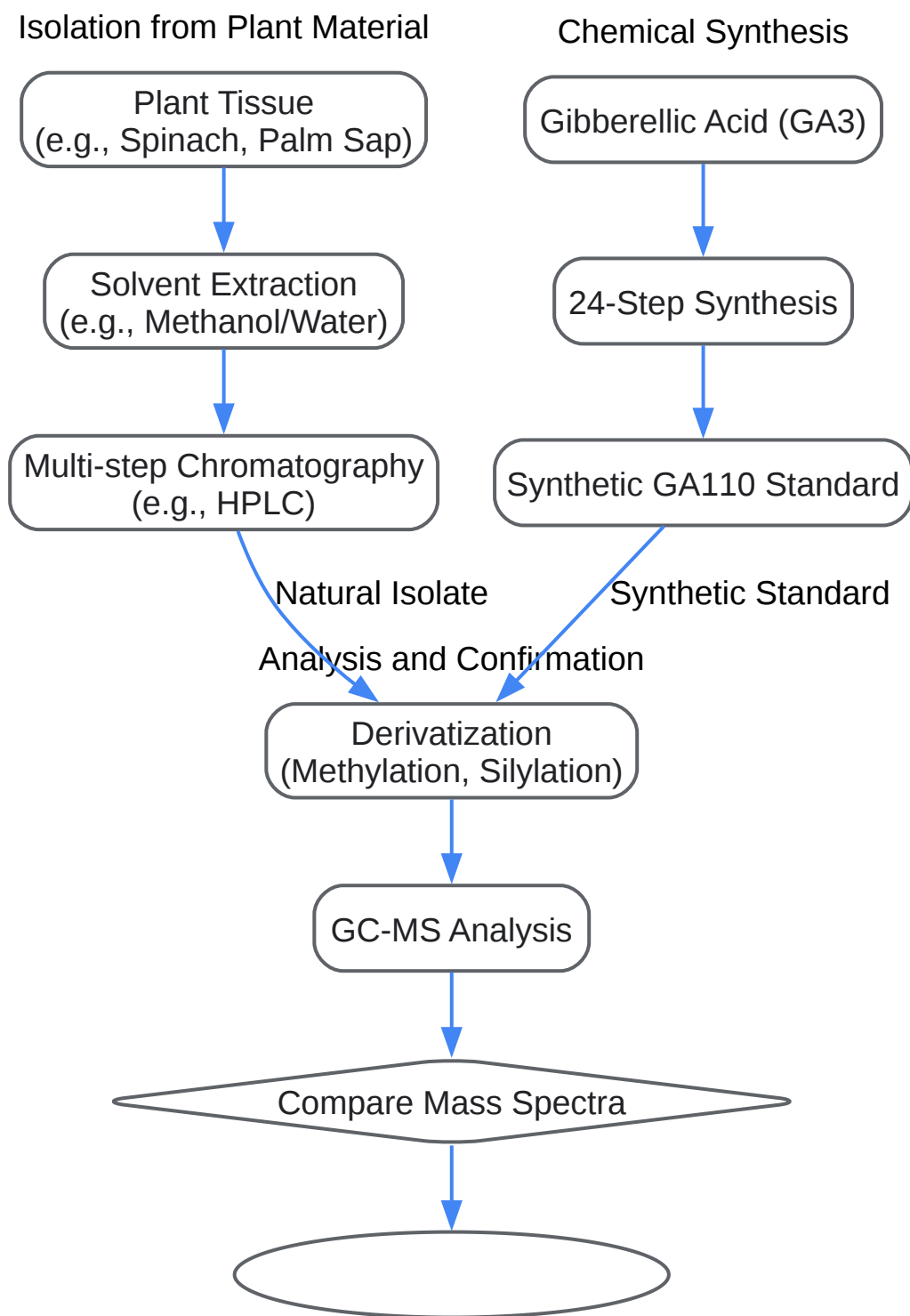
**Fig. 2:** The Gibberellin signaling cascade and the putative non-role of **GA110**.

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **GA110** are described in the primary literature by Owen et al. (1998)[1]. The general workflow involves extraction from plant material, purification using various chromatographic techniques, derivatization, and analysis by combined gas chromatography-mass spectrometry (GC-MS).

## General Workflow for GA110 Analysis

The structural confirmation of **GA110** relied on a comparison between the natural product and a synthetic standard. The synthesis itself was a complex, 24-step sequence starting from gibberellic acid (GA3)[[1](#)].



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**Fig. 3:** General workflow for the isolation and structural confirmation of GA110.

## Key Methodologies

- **Extraction and Purification:** Gibberellins are typically extracted from homogenized plant tissues using polar solvents like methanol or acetone, followed by partitioning against less polar solvents to remove lipids. Purification is achieved through techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
- **Chemical Synthesis:** The synthesis of the **GA110** standard was a crucial step for unambiguous identification. The full details of this multi-step synthesis are provided in the supplementary materials of the original publication[1].
- **Gas Chromatography-Mass Spectrometry (GC-MS):** For GC-MS analysis, the carboxyl groups of gibberellins are typically derivatized to their methyl esters, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers. This increases their volatility and thermal stability. The mass spectrum of the derivatized natural isolate is then compared to the spectrum of the derivatized synthetic standard. A perfect match in retention time and fragmentation pattern confirms the structure[1].

## Conclusion

Gibberellin **A110** is structurally defined as 2 $\beta$ -hydroxy-GA12, a derivative of the central gibberellin precursor, GA12. Its discovery in *Elaeis guineensis* and *Spinacia oleracea* adds to the known diversity of gibberellin metabolism in higher plants. Based on its structure and the established role of 2 $\beta$ -hydroxylation in gibberellin biochemistry, **GA110** is concluded to be a product of a deactivation pathway. It represents a mechanism by which plants can regulate the pool of GA12 available for conversion into biologically active hormones, thereby controlling growth and development. Further research, including direct bioassays and studies on the expression of the specific GA 2-oxidase responsible for its synthesis, would provide definitive confirmation of its role and regulatory importance in plant physiology.

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